molecular formula C7H15Cl2F3N2 B6219104 N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride CAS No. 2751615-90-2

N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride

Cat. No.: B6219104
CAS No.: 2751615-90-2
M. Wt: 255.1
InChI Key:
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Description

N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further modified with an amine group. The compound is often used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride
  • 1-(2,2,2-trifluoroethyl)piperidin-4-amine

Uniqueness

N-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of fluorinated compounds or in studies involving fluorine chemistry.

Properties

CAS No.

2751615-90-2

Molecular Formula

C7H15Cl2F3N2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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